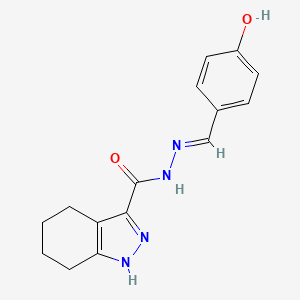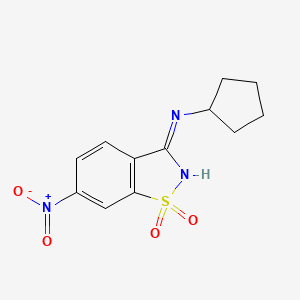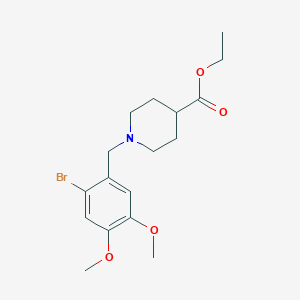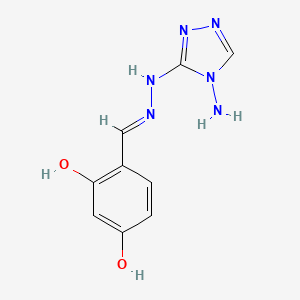![molecular formula C20H20N4O2 B6086044 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide, also known as APC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APC is a pyrazole derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
The mechanism of action of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways. In cancer, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide inhibits the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are involved in cell survival and proliferation. 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide also inhibits the Wnt/β-catenin signaling pathway, which is involved in cancer stem cell self-renewal and differentiation. In inflammation, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide inhibits the JNK (c-Jun N-terminal kinase) and p38 MAPK signaling pathways, which are involved in oxidative stress-induced cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide depend on the specific disease and cell type being studied. In cancer, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and reduces tumor growth in xenograft models. In inflammation, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide protects neurons from oxidative stress-induced cell death, and improves cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide in lab experiments include its small size, high potency, and specificity for its target signaling pathways. 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. The limitations of using 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents or formulation with other excipients. 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide may also have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
The future directions for research on 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide include the development of more potent and selective analogs for its target signaling pathways. The optimization of the synthesis method for 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide may also improve its yield and purity. The investigation of the pharmacokinetics and pharmacodynamics of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide in animal models and humans may provide insights into its potential clinical applications. The exploration of the combination therapy of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide on various signaling pathways may provide opportunities for the development of novel therapeutic strategies for cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 1-(anilinocarbonyl)propylamine with 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction produces 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide as a white crystalline solid with a melting point of 214-216°C. The purity of the synthesized 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide can be determined by HPLC (high-performance liquid chromatography) and NMR (nuclear magnetic resonance) spectroscopy.
Aplicaciones Científicas De Investigación
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases. In cancer, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In inflammation, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In neurodegenerative disorders, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation-induced cell death.
Propiedades
IUPAC Name |
1-(1-anilino-1-oxobutan-2-yl)-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-18(20(26)22-16-11-7-4-8-12-16)24-14-13-17(23-24)19(25)21-15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPWWWNWLHWZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Anilinocarbonyl)propyl]-N~3~-phenyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)


![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)

![N-(3-methoxypropyl)-6-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6086007.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide](/img/structure/B6086029.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6086064.png)